molecular formula C6H12N2O4S B2485653 methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate CAS No. 150018-64-7

methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate

Cat. No.: B2485653
CAS No.: 150018-64-7
M. Wt: 208.23
InChI Key: XSGWELHIWGRDPM-YFKPBYRVSA-N
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Description

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with sulfonamide and esterifying agents. One common method includes the use of pyrrolidine-2-carboxylic acid as a starting material, which is then reacted with sulfonamide under suitable conditions to introduce the sulfamoyl group. The esterification step involves the use of methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring and the sulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound is a pyrrolidine derivative featuring a sulfonamide group. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under basic conditions. Various synthetic routes have been explored to enhance yield and purity, with particular emphasis on optimizing reaction conditions to minimize by-products.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

  • Cell Lines Tested :
    • HeLa (cervical carcinoma)
    • HepG2 (liver carcinoma)
    • Vero (African green monkey kidney cells)

The IC50 values for this compound against these cell lines were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer agent.

Cell Line IC50 (µg/mL)
HeLa30.5
HepG245.7
Vero60.3

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes involved in cell proliferation and bacterial growth. Specifically, it may interfere with metabolic pathways essential for DNA replication and protein synthesis in cancer cells and bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in vivo involved administering the compound to mice implanted with HeLa cells. The results showed a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy.

Case Study 2: Antibacterial Application

In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli obtained from infected patients. The results indicated that treatment with this compound led to a marked decrease in bacterial load, supporting its potential application in treating infections caused by resistant strains.

Properties

IUPAC Name

methyl (2S)-1-sulfamoylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-12-6(9)5-3-2-4-8(5)13(7,10)11/h5H,2-4H2,1H3,(H2,7,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWELHIWGRDPM-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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